

Navigating Dose-Limiting Toxicities of Glasdegib Maleate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Glasdegib Maleate**

Cat. No.: **B607648**

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of **Glasdegib Maleate** as observed in Phase I clinical trials. This resource offers troubleshooting guides and frequently asked questions in a clear question-and-answer format to support ongoing and future research involving this Hedgehog pathway inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of **Glasdegib Maleate** in Phase I studies?

A1: Dose-limiting toxicities for Glasdegib have been identified in Phase I trials, varying by dose level and patient population. In studies involving patients with myeloid malignancies, the maximum tolerated dose (MTD) for single-agent Glasdegib was established at 400 mg once daily. Specific DLTs observed included Grade 3 hypoxia and pleural effusion in a patient with pre-existing pneumonia at the 80 mg dose level, and Grade 3 peripheral edema at the 600 mg dose level. In a combination study, a DLT of Grade 4 neuropathy was reported.

Q2: What are the most commonly observed non-dose-limiting adverse events with Glasdegib?

A2: The most frequently reported treatment-related adverse events (AEs) across various Phase I studies are generally mild to moderate (Grade 1-2). These commonly include dysgeusia (taste

alteration), muscle spasms, alopecia (hair loss), decreased appetite, and fatigue.[1]

Q3: How were dose-limiting toxicities defined in the key Phase I trials?

A3: The definition of a DLT can vary between clinical trial protocols. For instance, in study NCT01546038, a DLT during the first cycle, considered possibly related to Glasdegib in combination with chemotherapy, was defined as:

- Grade 3 or higher non-hematologic toxicity (with some exceptions).
- Prolonged myelosuppression (lasting over 42 days).
- Inability to deliver at least 80% of the planned study drug doses due to non-hematologic toxicities.
- A delay of more than 28 days in starting the next treatment cycle due to persistent non-hematologic toxicities.[2]

Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 4.0.[1]

Troubleshooting Guide for Experimental Challenges

Q4: We are observing significant muscle spasms in our preclinical models at a certain dose. How does this align with clinical findings and what can be done?

A4: Muscle spasms are a known and frequently reported adverse event in clinical trials of Glasdegib.[1] While often mild, their occurrence in your models is consistent with the clinical safety profile. For management, consider supportive care measures. In clinical practice, dose interruption or reduction to 50 mg may be considered for persistent or severe symptoms.[3] For your experimental setting, you may need to evaluate if a dose adjustment is necessary to maintain the integrity of your study while managing this on-target effect.

Q5: Our in-vitro experiments suggest potential for cardiotoxicity. Is there clinical evidence to support this?

A5: Yes, there is clinical evidence of cardiac-related adverse events. QTc interval prolongation has been observed with Glasdegib treatment.[1] In nonclinical studies, Glasdegib also induced

QT prolongation in a dose-dependent manner in dogs.^[4] It is crucial to monitor cardiac parameters in your experiments. In clinical trials, baseline and periodic electrocardiograms (ECGs) are standard. For Grade 3 non-hematologic toxicities, dose interruption is recommended until the toxicity resolves to Grade 1 or baseline, after which Glasdegib can be resumed at the same or a reduced dose.^[3]

Q6: We are planning a study with Glasdegib in a new combination. What should we consider for our starting dose and escalation plan?

A6: Most Phase I studies of Glasdegib have utilized a standard 3+3 dose-escalation design.^[5] The starting dose in first-in-human studies was determined based on preclinical toxicology data.^[4] For a new combination, it is critical to consider potential overlapping toxicities with the other agent(s). A conservative starting dose and a well-defined protocol for monitoring and reporting adverse events are essential. The 3+3 design allows for careful evaluation of toxicity at each dose level before escalating to a higher dose.

Quantitative Data Summary

The following tables summarize key quantitative data from Phase I studies of **Glasdegib Maleate**.

Table 1: Dose-Limiting Toxicities in Phase I Monotherapy Trials

Study Identifier	Patient Population	Dose Levels Evaluated (once daily)	Maximum Tolerated Dose (MTD)	Observed Dose-Limiting Toxicities (DLTs)
NCT00953758	Advanced hematologic malignancies	5 mg - 600 mg	400 mg	Grade 3 peripheral edema (at 600 mg)
NCT01286467	Advanced/metastatic solid tumors	80 mg, 160 mg, 320 mg, 640 mg	Not explicitly stated	Grade 3 hypoxia and pleural effusion (at 80 mg in a patient with pneumonia)

Table 2: Common Treatment-Related Adverse Events (Any Grade) in Phase I Trials

Adverse Event	Frequency
Dysgeusia	Commonly Reported
Muscle Spasms	Commonly Reported
Alopecia	Commonly Reported
Decreased Appetite	Commonly Reported
Fatigue	Commonly Reported
Nausea	Reported
Diarrhea	Reported

Experimental Protocols

Methodology for Dose Escalation and DLT Assessment (Based on Standard 3+3 Design)

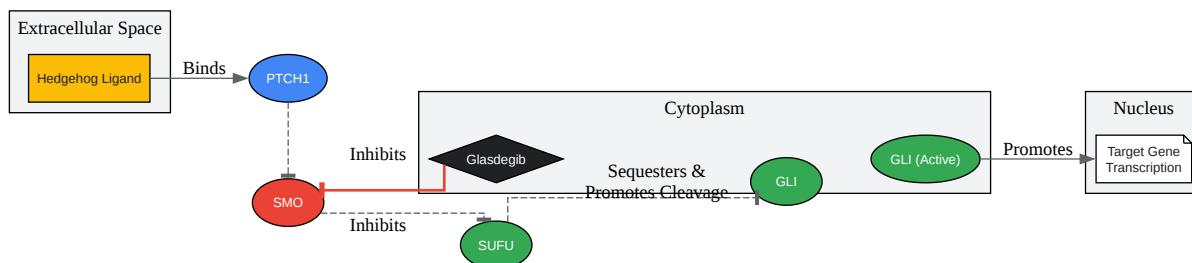
The most common approach for dose-escalation in Phase I oncology trials, including those for Glasdegib, is the "3+3 design".[\[5\]](#)

- Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level, starting with the lowest planned dose.
- DLT Observation Period: Patients are monitored for a predefined period, typically the first cycle of treatment (e.g., 28 days), for the occurrence of DLTs.
- Decision Rules for Dose Escalation:
 - 0 of 3 patients experience a DLT: The next cohort of 3 patients is enrolled at the next higher dose level.
 - 1 of 3 patients experiences a DLT: An additional 3 patients are enrolled at the same dose level.

- If 0 of these 3 new patients experience a DLT (i.e., a total of 1 of 6 patients with a DLT), the next cohort of 3 patients is enrolled at the next higher dose level.
- If 1 or more of these 3 new patients experience a DLT (i.e., a total of 2 or more of 6 patients with a DLT), the MTD is considered to have been exceeded. The dose level below this is typically declared the MTD.
- 2 or more of 3 patients experience a DLT: The MTD is considered to have been exceeded. The dose level below this is typically declared the MTD.
- Adverse Event Grading: All adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Visualizations

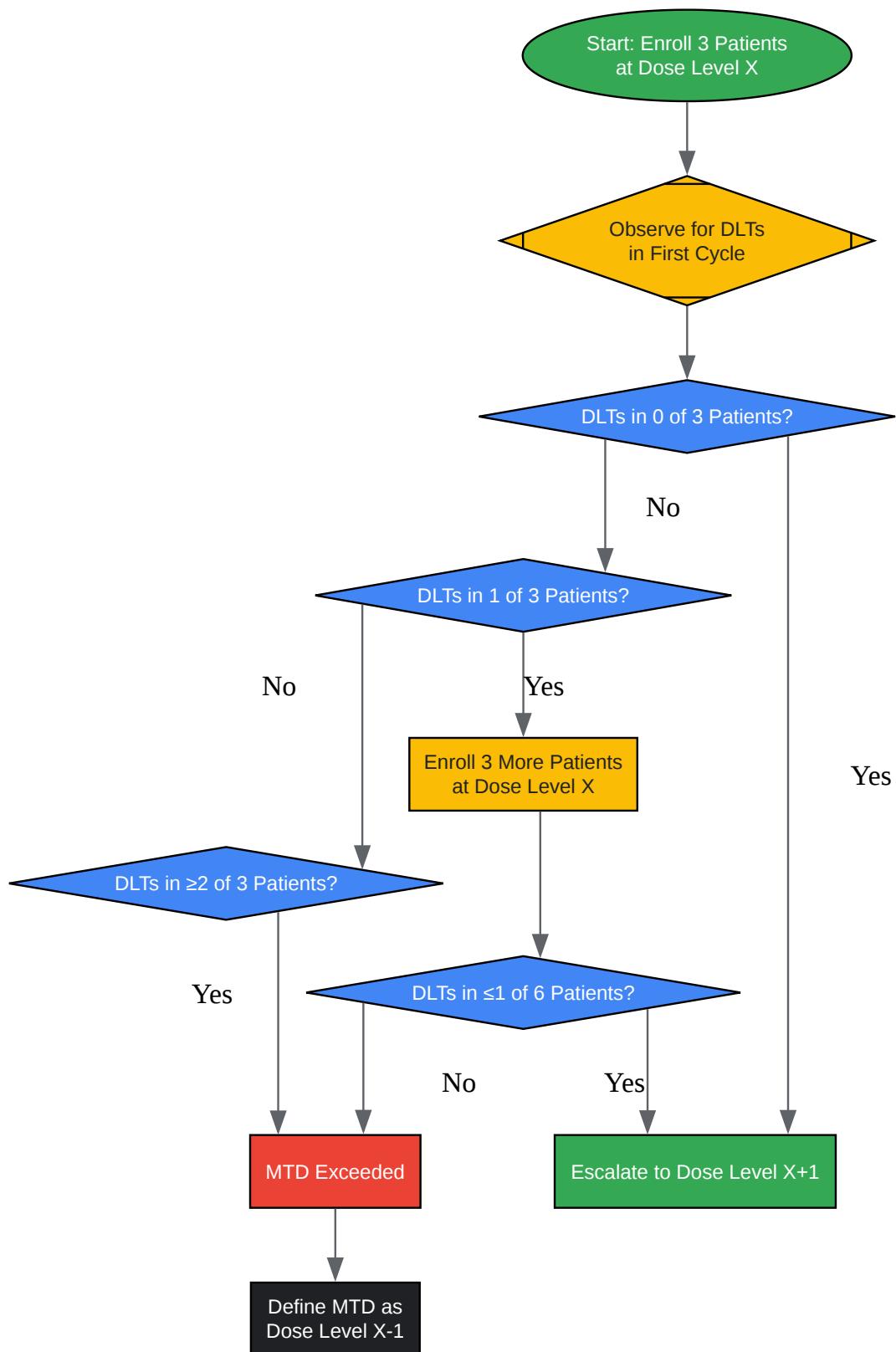
Signaling Pathway



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Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.

Experimental Workflow

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Caption: Standard 3+3 dose-escalation workflow for DLT assessment.

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